(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride
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Overview
Description
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride is a chiral diamine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable component in the synthesis of chiral catalysts and ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a chiral diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism of action of (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles to facilitate various chemical reactions. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it a valuable tool in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (R,R)-Bis-(4-methoxyphenyl)ethylenediamine dihydrochloride
- (R,R)-Bis-(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride
- (R,R)-Bis-(2-chlorophenyl)ethylenediamine dihydrochloride
Uniqueness
Compared to similar compounds, (R,R)-1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine dihydrochloride is unique due to its specific substitution pattern on the phenyl rings, which enhances its chiral properties and makes it particularly effective in asymmetric synthesis. The presence of multiple methoxy groups also contributes to its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6.2ClH/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6;;/h7-10,19-20H,21-22H2,1-6H3;2*1H/t19-,20-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHBUWVNMOZSO-WUMQWIPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)[C@H]([C@@H](C2=C(C=C(C=C2OC)OC)OC)N)N)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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